molecular formula C20H20N6O B2696030 1-(4-isopropylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892775-56-3

1-(4-isopropylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No. B2696030
CAS RN: 892775-56-3
M. Wt: 360.421
InChI Key: UJDGQVNUWKYKIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The oxadiazole and triazole rings might participate in nucleophilic or electrophilic substitution reactions. The isopropylphenyl and p-tolyl groups could also engage in reactions typical of aromatic compounds .

Scientific Research Applications

Alzheimer’s Disease Treatment

The compound’s structure suggests potential as an acetylcholinesterase inhibitor. A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase. The most potent compound demonstrated an IC50 value of 0.07 μM . Molecular docking studies indicated interactions with crucial amino acids at the catalytic active site and peripheral anionic site of acetylcholinesterase. These findings suggest that these derivatives could be promising drug candidates for Alzheimer’s disease treatment.

Heterocyclic Chemistry

1,3,4-Oxadiazoles, including this compound, belong to a class of five-membered aromatic heterocyclic compounds. They find applications in pharmaceutical chemistry, materials chemistry, and organic synthesis . Their versatile reactivity and structural diversity make them valuable building blocks for designing novel molecules.

Synthesis of 2-(1,2,4-Oxadiazol-5-yl)anilines

This compound can serve as a precursor for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines. An efficient one-pot method was developed for their synthesis via the reaction of amidoximes with isatoic anhydrides. This reaction occurs in a NaOH–DMSO medium at ambient temperature .

properties

IUPAC Name

5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-12(2)14-8-10-16(11-9-14)26-18(21)17(23-25-26)20-22-19(24-27-20)15-6-4-13(3)5-7-15/h4-12H,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDGQVNUWKYKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-isopropylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.